4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine
CAS No.: 1489071-61-5
Cat. No.: VC5124753
Molecular Formula: C13H17N3
Molecular Weight: 215.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1489071-61-5 |
---|---|
Molecular Formula | C13H17N3 |
Molecular Weight | 215.3 |
IUPAC Name | 4-(1-phenylpyrazol-4-yl)butan-1-amine |
Standard InChI | InChI=1S/C13H17N3/c14-9-5-4-6-12-10-15-16(11-12)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9,14H2 |
Standard InChI Key | GEINFNGPSNFQFT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CCCCN |
Introduction
Structural and Chemical Identity of 4-(1-Phenyl-1H-Pyrazol-4-yl)Butan-1-Amine
The molecular structure of 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine consists of a four-carbon aliphatic chain (butan-1-amine) with a primary amine group at position 1 and a 1-phenylpyrazole moiety at position 4. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the N1 position with a phenyl group and at the C4 position with the butan-1-amine chain. This arrangement confers distinct electronic and steric properties, influencing both chemical reactivity and interactions with biological targets.
Key structural features include:
-
Pyrazole core: The 1-phenyl substitution enhances aromatic π-π stacking potential, while the C4 linkage to the amine chain provides flexibility for conformational adjustments.
-
Butan-1-amine backbone: The primary amine group enables hydrogen bonding and protonation-dependent solubility, critical for pharmacokinetic behavior.
-
Stereoelectronic effects: The electron-rich pyrazole ring may participate in charge-transfer interactions, while the amine group’s basicity (predicted pKa ~10–11) suggests pH-dependent reactivity.
Synthetic Methodologies for Pyrazole-Amine Hybrids
Although no explicit synthesis of 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine has been documented, analogous pyrazole-amine derivatives are typically synthesized through multi-step routes involving cyclocondensation, functional group interconversions, and coupling reactions . A plausible synthetic pathway for this compound could involve the following stages:
Pyrazole Ring Formation
Pyrazole cores are commonly constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting phenylhydrazine with a diketone precursor could yield the 1-phenylpyrazole intermediate.
Optimization and Purification
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization would be employed to isolate the pure compound, with structural confirmation via NMR, IR, and mass spectrometry.
Biological Activities of Pyrazole Derivatives
Pyrazole-containing compounds exhibit broad pharmacological activities, as demonstrated by recent studies on structurally related molecules . While direct evidence for 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine is lacking, the following activities are plausible based on analog data:
Comparative Analysis of Pyrazole Derivatives
The table below summarizes biological data for structurally related pyrazole compounds, providing context for the potential activities of 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine:
Challenges and Future Directions
The development of 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine as a therapeutic agent faces several hurdles:
-
Synthetic Complexity: Multi-step syntheses may limit scalability; flow chemistry or catalytic methods could improve efficiency.
-
Selectivity Optimization: Structural modifications (e.g., substituting the phenyl group with electron-withdrawing substituents) may enhance target specificity.
-
Pharmacokinetic Profiling: In vivo studies are needed to assess absorption, distribution, and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume